

Technical Profile: 2-Chloro-3-hydroxybenzotrile

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-Chloro-3-hydroxybenzotrile

CAS No.: 51786-11-9

Cat. No.: B1592157

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Core Identity & Molecular Weight Analysis

Executive Summary

2-Chloro-3-hydroxybenzotrile (CAS: 51786-11-9) is a tri-substituted benzene derivative serving as a high-value scaffold in the synthesis of bioactive heterocycles.[1] Its structural uniqueness lies in the ortho-chloro positioning relative to the nitrile, combined with a meta-hydroxyl group. This configuration allows for orthogonal functionalization: the phenolic hydroxyl facilitates etherification (e.g., Mitsunobu coupling), while the nitrile group serves as a precursor for amidines, tetrazoles, or carboxylic acids. It is a validated intermediate in the development of Stearoyl-CoA Desaturase (SCD) inhibitors and Oxytocin antagonists.

Physicochemical Specifications

The precise molecular weight is critical for stoichiometric calculations in multi-step synthesis and for confirming identity via Mass Spectrometry (MS).

Property	Specification	Technical Note
Molecular Weight	153.57 g/mol	Average mass based on standard atomic weights.
Exact Mass	152.998 g/mol	Monoisotopic mass (essential for High-Res MS).
Molecular Formula		
CAS Number	51786-11-9	Distinct from isomers like 3-chloro-4-hydroxybenzotrile. [2]
Physical State	Crystalline Solid	Typically off-white to pale yellow.
Acidity (pKa)	~7.0 - 7.5 (Predicted)	The electron-withdrawing CN and Cl groups increase acidity relative to phenol (pKa 10).
Isotopic Pattern	M (100%), M+2 (32%)	Characteristic Chlorine signature (/ ratio ~3:1).

Synthetic Pathways & Production

Access to **2-Chloro-3-hydroxybenzotrile** is typically achieved through functional group manipulation of pre-halogenated aromatic cores. Two primary routes are described below to ensure supply chain redundancy.

Route A: Demethylation (Preferred for Purity)

This route utilizes 2-chloro-3-methoxybenzotrile as a precursor. It is favored in GMP environments due to the avoidance of unstable diazonium intermediates.

- Step 1: Solvation of 2-chloro-3-methoxybenzotrile in anhydrous Dichloromethane (DCM).

- Step 2: Slow addition of Boron Tribromide () at -78°C to 0°C .
- Step 3: Hydrolysis of the borate complex to liberate the phenol.

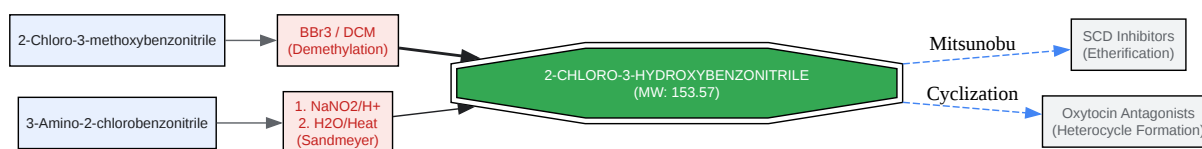
Route B: Sandmeyer Sequence (Alternative)

Starting from 3-amino-2-chlorobenzonitrile, this route is useful when the amino-precursor is readily available from nitration/reduction workflows.

- Step 1: Diazotization using in aqueous .
- Step 2: Hydrolysis of the diazonium salt at elevated temperatures to install the hydroxyl group.

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for synthesis and downstream derivatization.



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Figure 1: Synthetic workflow comparing Demethylation and Sandmeyer routes to the target scaffold.

Analytical Validation (Self-Validating System)

To ensure the integrity of the molecular weight and structure, the following analytical signatures must be verified.

Mass Spectrometry (LC-MS)

- Ionization: Electrospray Ionization (ESI) in Negative Mode () is preferred due to the acidic phenolic proton.
- Diagnostic Signal: Look for the parent ion at m/z 152.0 ().
- Isotope Confirmation: A secondary peak at m/z 154.0 must be present with approximately 33% intensity of the base peak, confirming the presence of one Chlorine atom.

Nuclear Magnetic Resonance (

-NMR)

Solvent:

- ~10.5-11.0 ppm (s, 1H): Exchangeable phenolic -OH (diagnostic for deprotection success).
- ~7.0-7.5 ppm (m, 3H): Aromatic region.
 - The proton at position 4 (ortho to OH) typically appears as a doublet.
 - The proton at position 5 (meta to OH and CN) appears as a triplet/multiplet.
 - The proton at position 6 (ortho to CN) appears as a doublet.

Application in Drug Development

2-Chloro-3-hydroxybenzotrile is not merely a reagent but a core pharmacophore used to modulate biological targets.

1. Stearoyl-CoA Desaturase (SCD) Modulation Recent patent literature highlights this molecule as a key building block for SCD1 and SCD5 inhibitors. These pathways are implicated in lipid metabolism disorders and primary brain cancers. The hydroxyl group is typically alkylated (e.g.,

via Mitsunobu reaction with tert-butyl 4-hydroxypiperidine-1-carboxylate) to link the benzonitrile core to solubilizing amine tails.

2. Oxytocin Antagonists In the synthesis of substituted triazoles for treating sexual dysfunction (e.g., premature ejaculation), the nitrile group serves as the electrophilic anchor for forming the triazole ring system, while the chloro-substitution provides steric lock to enhance receptor selectivity.

References

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Sources

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- 2. 2-Chloro-3-hydroxybenzonitrile 97% | CAS: 51786-11-9 | AChemBlock [achemblock.com]
- To cite this document: BenchChem. [Technical Profile: 2-Chloro-3-hydroxybenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1592157/docs#technical-profile-2-chloro-3-hydroxybenzonitrile\]](https://www.benchchem.com/product/b1592157/docs#technical-profile-2-chloro-3-hydroxybenzonitrile)

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